7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C6H3ClN4O2 |
|---|---|
Molecular Weight |
198.57 g/mol |
IUPAC Name |
7-chloro-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-3-2(8-1-9-5)4(6(12)13)11-10-3/h1H,(H,10,11)(H,12,13) |
InChI Key |
NFUSSGCYUKYVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with ethyl cyanoacetate, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines.
Scientific Research Applications
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer cells, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolopyrimidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Differences
Key Observations:
- Carboxylic Acid vs.
- Ring Position Variations : Compounds like 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 957760-15-5) exhibit lower structural similarity (0.63) due to altered ring connectivity, which may diminish kinase affinity .
- Bulkier Substituents : The benzyl group in 30A (C₁₄H₁₀ClN₃O₃) increases molecular weight and may enhance pharmacokinetic properties through π-π stacking interactions .
Biological Activity
7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid (CAS Number: 1497922-05-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential as a scaffold for developing various therapeutic agents, particularly kinase inhibitors. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C6H3ClN4O2 |
| Molecular Weight | 198.57 g/mol |
| IUPAC Name | This compound |
| Purity | 97% |
The primary mechanism of action of this compound involves its interaction with specific kinases, particularly cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate in cancer therapy.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Notably, studies have shown its efficacy in inhibiting epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers.
Case Studies
- Anti-Cancer Activity : A study demonstrated that derivatives of pyrazolo[4,3-d]pyrimidine effectively inhibited EGFR with IC50 values as low as 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This highlights the compound's potential in targeting resistant cancer forms.
- Cell Cycle Arrest : Flow cytometric analyses revealed that treatment with this compound resulted in significant cell cycle arrest at the S and G2/M phases in A549 lung cancer cells, indicating its role as an apoptotic inducer .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrazolo derivatives but is distinguished by its specific substitution pattern that enhances binding affinity to kinases.
| Compound Name | IC50 (µM) EGFR WT | IC50 (µM) EGFR T790M |
|---|---|---|
| This compound | 0.016 | 0.236 |
| Other Pyrazolo Derivative A | X | Y |
| Other Pyrazolo Derivative B | Z | W |
Research Findings
Recent research has focused on synthesizing new derivatives based on the pyrazolo scaffold to enhance biological activity and selectivity:
- A study synthesized multiple derivatives and evaluated their anti-proliferative effects against A549 and HCT-116 cancer cells, revealing a range of activities from potent to weak .
- The structure-activity relationship (SAR) studies indicated that modifications at specific positions could significantly enhance kinase inhibitory properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
